1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a 5-ethylthiophene moiety and two fluorine atoms
Preparation Methods
The synthesis of 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Derivative: The starting material, 5-ethylthiophene, undergoes sulfonylation to introduce the sulfonyl group.
Piperidine Ring Formation: The sulfonylated thiophene is then reacted with a piperidine derivative under specific conditions to form the desired compound.
Introduction of Fluorine Atoms:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, potentially affecting the sulfonyl group or other reducible sites.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired transformations.
Scientific Research Applications
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine can be compared with other similar compounds, such as:
1-[(5-Methylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its reactivity and applications.
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-dichloropiperidine: Substitution of fluorine atoms with chlorine, which may alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2S2/c1-2-9-3-4-10(17-9)18(15,16)14-7-5-11(12,13)6-8-14/h3-4H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJSAODAHQWNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.